N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

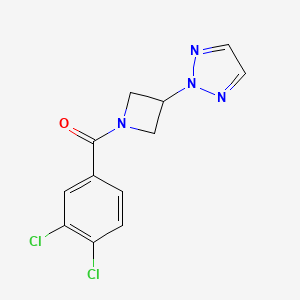

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid, also known as N-ethylamphetamine sulfate, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that affects the central nervous system, and it has been used in scientific research to study its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Probing Nucleophilic Side Chains of Proteins

Research has demonstrated that compounds such as N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be transformed into reactive intermediates in the presence of hydroxide, which then can interact nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions. This suggests that similar compounds could be used as spectrophotometric probes for studying protein structure and function, highlighting their utility in biochemical research (Llamas et al., 1986).

Fluorescence Sensors for Metal Ions

A series of water-soluble ligands, including sulfonato-Salen-type Schiff bases derived from different diamines, have been designed and prepared, showcasing strong UV/Vis-absorption and fluorescence. These compounds' fluorescence is selectively quenched by Cu(2+), indicating their potential as selective and sensitive turn-off fluorescence sensors for detecting metal ions in water and living cells, which could parallel the detection capabilities of similar compounds (Zhou et al., 2012).

Catalytic Applications in Polymer Chemistry

Sulfonic acids have been found to be effective organocatalysts for urethane formations, even outperforming traditional catalyst systems. This indicates that compounds with sulfonic acid functionalities could have significant applications in the synthesis of polyurethanes and other polymers, providing a greener alternative to conventional catalysts (Sardón et al., 2013).

Enhancing Proton Conductivity

By incorporating sulfonic acid moieties into polymers such as poly(ether-etherketone) and poly(4-phenoxybenzoyl-1,4-phenylene), researchers have converted these materials into proton-conducting polymers. This modification significantly increases the materials' proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Kobayashi et al., 1998).

Radioprotective Agents

Compounds such as N-2-(p-fluorophenyl)ethylamides of β-sulfonic acids have been studied for their radioprotective activity, indicating that sulfonate or sulfoxide group-containing compounds might offer protective effects against radiation. This opens up potential applications in medical and environmental protection fields (Vasil'eva & Rozhkov, 1992).

Propiedades

IUPAC Name |

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNWQNGJCCFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine; sulfuric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)

![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)

![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)